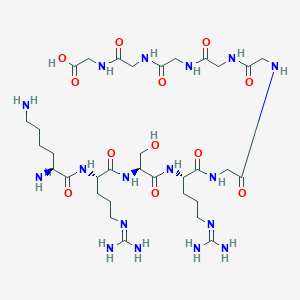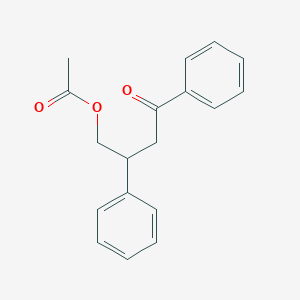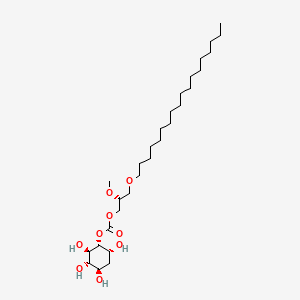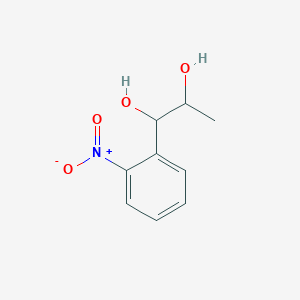
1,2-Propanediol, 1-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1-(2-nitrophenyl)- is a chemical compound that features a propanediol backbone with a nitrophenyl group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-nitrophenyl)- typically involves the nitration of 1,2-propanediol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process may involve multiple steps to ensure the selective nitration at the desired position on the propanediol molecule.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 1-(2-nitrophenyl)- can be achieved through large-scale nitration processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-Propanediol, 1-(2-aminophenyl)-.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro alcohols and nitro acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
1,2-Propanediol, 1-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 1-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 1-(4-nitrophenyl)-: Similar structure but with the nitro group at the para position.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: Contains an amino group in addition to the nitro group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another related compound with both amino and nitro groups.
Uniqueness
1,2-Propanediol, 1-(2-nitrophenyl)- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para and meta counterparts, making it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
182131-72-2 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11NO4/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6,9,11-12H,1H3 |
Clé InChI |
DQNAOMHOXZEUOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
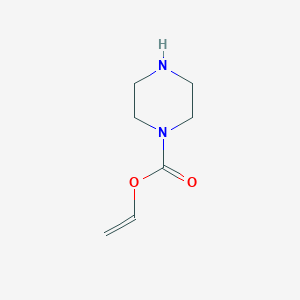
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

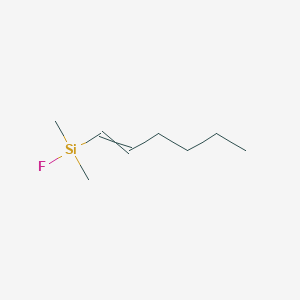
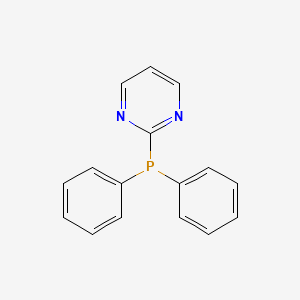
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
